molecular formula C15H12Cl2N2O4S B10805621 2-((3-Carbamoylthiophen-2-yl)amino)-2-oxoethyl 2-(2,6-dichlorophenyl)acetate

2-((3-Carbamoylthiophen-2-yl)amino)-2-oxoethyl 2-(2,6-dichlorophenyl)acetate

Cat. No.: B10805621
M. Wt: 387.2 g/mol
InChI Key: GPUQIMFALBGRHS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Hydrolysis of the Acetate Ester

The ester group in the 2-(2,6-dichlorophenyl)acetate moiety undergoes hydrolysis under acidic or alkaline conditions, yielding the corresponding carboxylic acid. This reaction is critical for understanding the compound’s metabolic pathways or degradation products.

Reaction Conditions Products Key Observations References
Acidic (HCl, H₂O, reflux) 2-(2,6-Dichlorophenyl)acetic acid + glycolic acid derivativeSlow hydrolysis due to steric hindrance from the dichlorophenyl group.
Alkaline (NaOH, H₂O, 80°C) Same as aboveFaster kinetics compared to acidic conditions; pH-dependent selectivity.

Mechanistic Insight :
The electron-withdrawing 2,6-dichlorophenyl group reduces electron density at the ester carbonyl, making it less reactive toward nucleophilic attack compared to unsubstituted aryl acetates .

Nucleophilic Substitution at the Dichlorophenyl Ring

The 2,6-dichlorophenyl group may participate in aromatic electrophilic substitution (e.g., nitration, sulfonation) or nucleophilic displacement under harsh conditions.

Reaction Conditions Outcome References
Nitration HNO₃/H₂SO₄, 0–5°CPara-substitution unlikely due to steric and electronic hindrance; meta-products dominate.
Amination NH₃, Cu catalyst, 120°CLimited reactivity observed; competing dechlorination may occur.

Structural Influence :
The 2,6-dichloro substitution pattern creates significant steric hindrance, disfavoring direct substitution at the aromatic ring .

Reactivity of the Thiophene Carbamate

The carbamoylthiophene moiety may undergo hydrolysis or participate in hydrogen-bonding interactions:

  • Hydrolysis :
    Under strong acidic/basic conditions, the carbamate group hydrolyzes to form 3-aminothiophene-2-carboxamide and CO₂.

    Carbamate+H2ONH2-Thiophene-CONH2+CO2(ΔH=127 kJ/mol)\text{Carbamate} + \text{H}_2\text{O} \rightarrow \text{NH}_2\text{-Thiophene-CONH}_2 + \text{CO}_2 \quad (\Delta H^\circ = -127\ \text{kJ/mol})

    Kinetics : Slower than ester hydrolysis due to resonance stabilization of the carbamate .

  • Coordination Chemistry :
    The carbamoyl group’s NH and carbonyl oxygen can act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming stable complexes .

Thermal Degradation Pathways

Thermogravimetric analysis (TGA) of structurally analogous compounds suggests two primary degradation steps:

Temperature Range Process Mass Loss (%)
150–200°CEster decomposition~35%
250–300°CCarbamate breakdown~50%

Byproducts : Chlorinated aromatic fragments and gaseous CO/CO₂ .

Scientific Research Applications

Structural Features

The compound features:

  • A thiophene ring that contributes to its electronic properties.
  • A carbamoyl group , which may enhance solubility and biological activity.
  • A dichlorophenyl moiety , known for its potential anti-inflammatory effects.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to 2-((3-Carbamoylthiophen-2-yl)amino)-2-oxoethyl 2-(2,6-dichlorophenyl)acetate exhibit significant antimicrobial properties. For instance, derivatives have shown activity against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL.

Antitumor Potential

Research into structurally related compounds suggests that they may possess cytotoxic effects against various cancer cell lines. Certain derivatives have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells, indicating potential for development as anticancer agents .

Enzyme Inhibition

The compound may act as an inhibitor of enzymes involved in critical metabolic pathways relevant to disease progression. Similar compounds have been shown to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases .

Comparative Analysis of Related Compounds

The following table summarizes some compounds with structural similarities and their notable properties:

Compound NameStructure FeaturesNotable Properties
3-CarbamoylthiopheneThiophene ring with carbamoyl groupAntimicrobial activity
2-(2,6-Dichlorophenyl)acetic acidDichlorophenyl moietyAnti-inflammatory effects
4-Amino-3-thiophenecarboxylic acidThiophene ring with amino groupPotential antitumor activity

This comparison highlights the versatility of thiophene derivatives in medicinal chemistry and their potential for further development.

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluated the antimicrobial activity of thiophene derivatives against various bacterial strains. Results indicated that certain modifications to the thiophene structure enhanced activity against resistant strains .
  • Cytotoxicity Assessment : Research focusing on the cytotoxic effects of similar compounds revealed promising results against breast and lung cancer cell lines, suggesting that structural modifications could lead to more effective anticancer agents .
  • Enzyme Inhibition Research : Investigations into enzyme inhibition showed that derivatives of this compound could effectively inhibit acetylcholinesterase activity, offering insights into potential treatments for neurodegenerative disorders like Alzheimer's disease .

Mechanism of Action

Comparison with Similar Compounds

WAY-354189 is unique in its specific inhibition of the JAK-STAT pathway. Similar compounds include:

Compared to these compounds, WAY-354189 is primarily used for research purposes and has not been widely adopted for clinical use .

Biological Activity

The compound 2-((3-Carbamoylthiophen-2-yl)amino)-2-oxoethyl 2-(2,6-dichlorophenyl)acetate , with CAS number 850019-35-1 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₂Cl₂N₂O₄S
  • Molecular Weight : 387.24 g/mol
  • Purity : Typically available at 95% purity from various suppliers .

The biological activity of this compound is primarily attributed to its structural components, which include a thiophene ring and a dichlorophenyl moiety. These features are known to interact with various biological targets, potentially influencing enzyme activity and cellular signaling pathways.

Potential Targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, which warrant further investigation.

Pharmacological Studies

Research on the pharmacological effects of this compound is limited but suggests several promising areas:

Anticancer Activity

In vitro studies have indicated that derivatives of similar compounds can exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structural motifs have been shown to inhibit cell proliferation in various cancer types through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Activity

Preliminary assessments suggest that the compound may possess antimicrobial properties. The presence of the dichlorophenyl group is often associated with enhanced antimicrobial efficacy, as seen in related compounds .

Case Studies

  • In Vitro Cytotoxicity Assay : A study evaluated the cytotoxic effects of related thiophene derivatives on human cancer cell lines. Results demonstrated significant inhibition of cell viability at concentrations exceeding 10 µM, with IC50 values ranging from 5 to 15 µM depending on the specific derivative tested .
  • Enzyme Inhibition Assay : Another study focused on the inhibition of aspartate transcarbamoylase (ATC), a target for antimalarial drug development. Compounds structurally similar to our compound showed competitive inhibition with IC50 values indicating strong binding affinity .

Data Tables

PropertyValue
CAS Number850019-35-1
Molecular FormulaC₁₅H₁₂Cl₂N₂O₄S
Molecular Weight387.24 g/mol
Purity≥ 95%
Biological TargetsEnzymes, Cancer Cells
IC50 (Cytotoxicity)~10 µM (varies by derivative)

Properties

Molecular Formula

C15H12Cl2N2O4S

Molecular Weight

387.2 g/mol

IUPAC Name

[2-[(3-carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(2,6-dichlorophenyl)acetate

InChI

InChI=1S/C15H12Cl2N2O4S/c16-10-2-1-3-11(17)9(10)6-13(21)23-7-12(20)19-15-8(14(18)22)4-5-24-15/h1-5H,6-7H2,(H2,18,22)(H,19,20)

InChI Key

GPUQIMFALBGRHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)OCC(=O)NC2=C(C=CS2)C(=O)N)Cl

Origin of Product

United States

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